Ethanamine, 2-hydrazino-N,N-dimethyl-

Catalog No.
S774526
CAS No.
1754-57-0
M.F
C4H13N3
M. Wt
103.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanamine, 2-hydrazino-N,N-dimethyl-

CAS Number

1754-57-0

Product Name

Ethanamine, 2-hydrazino-N,N-dimethyl-

IUPAC Name

2-hydrazinyl-N,N-dimethylethanamine

Molecular Formula

C4H13N3

Molecular Weight

103.17 g/mol

InChI

InChI=1S/C4H13N3/c1-7(2)4-3-6-5/h6H,3-5H2,1-2H3

InChI Key

XXYDEJAJDOABCE-UHFFFAOYSA-N

SMILES

CN(C)CCNN

Synonyms

2-hydrazinyl-N,N-dimethyl-ethanamine

Canonical SMILES

CN(C)CCNN
DMHA is classified as a central nervous system stimulant and can also be referred to as 2-aminoisoheptane. It is structurally similar to other stimulants such as DMAA and amphetamines but is not banned by the World Anti-Doping Agency. It is typically synthesized from heptanal, which is then converted to 2-aminoheptane through a series of steps including nitrosylation, bromination, and reduction.
DMHA is a colorless liquid at room temperature with a boiling point of 185-186°C. It has a molecular weight of 173.25 g/mol and a pKa of 10.89. DMHA is poorly soluble in water but is soluble in organic solvents such as ethanol and acetone. It has a characteristic amine odor and is highly reactive due to the presence of its amino group.
DMHA is synthesized through a series of chemical reactions starting with heptanal. The first step involves the nitrosylation of heptanal to form 2-nitroheptane, which is then brominated to form 2-bromoheptane. The bromination step involves the use of an acid catalyst such as HBr. The next step is the reduction of 2-bromoheptane to 2-aminoheptane, which is then methylated using dimethylamine to form DMHA.
Various analytical methods can be used to identify and quantify DMHA in different matrices. Gas chromatography-mass spectrometry (GC-MS) is commonly used for analysis of DMHA in supplements and other commercial products. Nuclear magnetic resonance (NMR) spectroscopy can also be used for characterization and identification of DMHA. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or mass spectrometry can be used for quantification of DMHA.
DMHA has been shown to have both stimulant and lipolytic effects. It can increase dopamine and norepinephrine levels in the brain, leading to improved focus and energy levels. DMHA can also increase lipolysis by activating β-adrenergic receptors in fat cells. In animal studies, DMHA has been shown to increase physical performance and endurance.
While there are limited studies on the toxicity and safety of DMHA in humans, animal studies indicate that it has a low toxicity profile. In rats, the LD50 of DMHA is greater than 2000 mg/kg. However, high doses of DMHA have been associated with adverse effects such as increased heart rate and blood pressure.
DMHA has various potential applications in scientific experiments. It can be used as a performance enhancer in physical endurance tasks such as running, cycling, or swimming. DMHA can also be used to enhance cognitive performance or focus in tasks such as memory tests or reaction time tasks.
Current research on DMHA is limited, but it is gaining attention as a potential alternative to banned substances such as DMAA. Most of the research on DMHA has been conducted in animal studies, with limited human studies available.
DMHA has potential implications in various fields of research and industry. It can be used in the development of new performance-enhancing supplements for athletes or as a cognitive enhancer in nootropic supplements. It may also have applications in the military and other high-pressure work environments.
One of the main limitations of DMHA research is the lack of human studies. There is also a lack of consensus on the safety and toxicity of DMHA. The future direction of research on DMHA should focus on conducting well-controlled human trials to better understand its safety and efficacy as a performance-enhancing agent. Additionally, the potential long-term effects of DMHA on human health need to be studied further.
1. Investigation of the dose-response relationship of DMHA in humans.
2. Further characterization of DMHA metabolism in humans.
3. Investigation of the safety of long-term DMHA use in humans.
4. Development of novel analysis methods for DMHA quantification in biological matrices.
5. Investigation of the potential interaction of DMHA with other drugs or supplements.
6. Study of the potential effects of DMHA on neural plasticity and learning.
7. Investigation of the effects of DMHA on cognitive performance in different populations.
8. Investigation of the effects of DMHA on fat metabolism and weight loss.
9. Development of new formulations and delivery methods for DMHA in supplements.
10. Exploration of the underlying mechanisms of DMHA's performance-enhancing effects.

XLogP3

-0.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1754-57-0

Wikipedia

Ethanamine, 2-hydrazino-N,N-dimethyl-

Dates

Modify: 2023-08-15

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